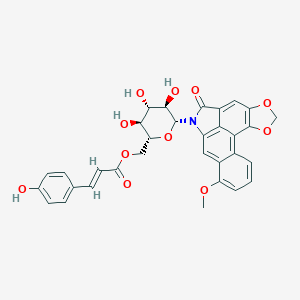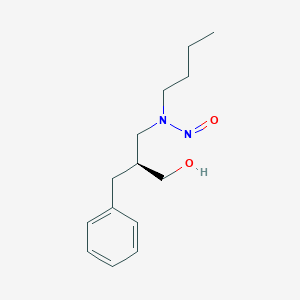
(S)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine, commonly known as NHPB, is a chemical compound that has been extensively studied for its potential use in scientific research. NHPB is an N-nitrosamine, a class of compounds that have been linked to carcinogenicity in humans. However, recent research has shown that NHPB has unique properties that make it a valuable tool for studying various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of NHPB involves the formation of a stable nitrosamine bond with cysteine residues on proteins. This modification can alter the function of the protein and has been shown to have a variety of effects on cellular signaling pathways. Additionally, NHPB has been shown to have antioxidant properties, which may contribute to its effects on cellular signaling.
Effets Biochimiques Et Physiologiques
NHPB has been shown to have a variety of biochemical and physiological effects. One of the most significant effects is its ability to modulate protein S-nitrosation. This modification has been linked to a variety of physiological processes, including neurotransmission, immune function, and cardiovascular function. Additionally, NHPB has been shown to have antioxidant properties, which may contribute to its effects on cellular signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NHPB in lab experiments is its ability to selectively modify cysteine residues on proteins. This allows researchers to study the effects of S-nitrosation on specific proteins and cellular pathways. Additionally, NHPB has been shown to have low toxicity in cell culture models, which makes it a safe and reliable tool for studying cellular signaling pathways.
One of the main limitations of using NHPB in lab experiments is its potential for carcinogenicity. As an N-nitrosamine, NHPB has been linked to the development of cancer in humans. However, recent research has shown that NHPB has unique properties that make it less carcinogenic than other N-nitrosamines. Additionally, researchers can take precautions to minimize the potential for exposure to NHPB during lab experiments.
Orientations Futures
There are several future directions for research on NHPB. One area of research involves the development of new methods for synthesizing NHPB with higher yields and purity. Additionally, researchers are interested in studying the effects of NHPB on specific cellular pathways and identifying potential therapeutic applications for this compound. Finally, ongoing research will continue to investigate the potential for NHPB to cause cancer and identify ways to minimize this risk in lab experiments.
Méthodes De Synthèse
The synthesis of NHPB involves the reaction of 2-benzyl-3-chloropropanol with butylamine in the presence of sodium nitrite and hydrochloric acid. The resulting product is then purified using column chromatography. The yield of NHPB is typically around 50%.
Applications De Recherche Scientifique
NHPB has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of NHPB as a tool for studying protein S-nitrosation. S-nitrosation is a post-translational modification that involves the addition of a nitric oxide (NO) group to a cysteine residue on a protein. This modification can have significant effects on protein function and has been linked to a variety of physiological processes, including neurotransmission and immune function.
Propriétés
Numéro CAS |
153117-09-0 |
|---|---|
Nom du produit |
(S)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine |
Formule moléculaire |
C14H22N2O2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
N-[(2S)-2-benzyl-3-hydroxypropyl]-N-butylnitrous amide |
InChI |
InChI=1S/C14H22N2O2/c1-2-3-9-16(15-18)11-14(12-17)10-13-7-5-4-6-8-13/h4-8,14,17H,2-3,9-12H2,1H3/t14-/m0/s1 |
Clé InChI |
LHJYRXKEGWJYKB-AWEZNQCLSA-N |
SMILES isomérique |
CCCCN(C[C@H](CC1=CC=CC=C1)CO)N=O |
SMILES |
CCCCN(CC(CC1=CC=CC=C1)CO)N=O |
SMILES canonique |
CCCCN(CC(CC1=CC=CC=C1)CO)N=O |
Autres numéros CAS |
153117-09-0 |
Synonymes |
N-NITROSO-N-(2-BENZYL-3-HYDROXYPROPYL)BUTYLAMINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)
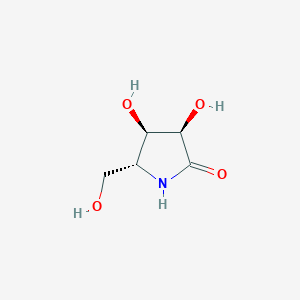

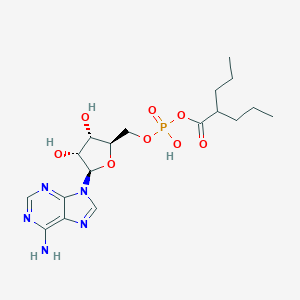
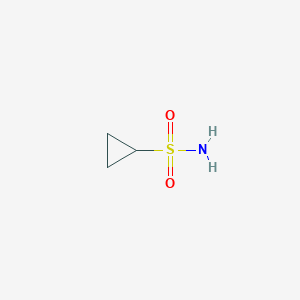
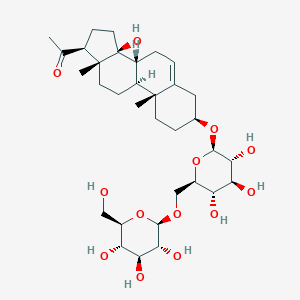

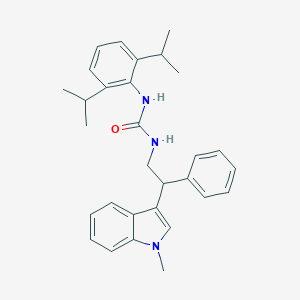

![Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate](/img/structure/B116060.png)
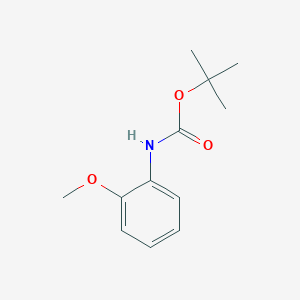
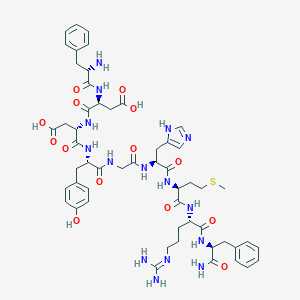
![3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid](/img/structure/B116066.png)
